molecular formula C24H25ClN2O4S B3737788 N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-methylglycinamide

N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-methylglycinamide

Cat. No.: B3737788
M. Wt: 473.0 g/mol
InChI Key: QSQDFEQGNGZVCL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzyl group (a benzene ring attached to a methylene group), a sulfonyl group (a sulfur atom bonded to two oxygen atoms), and an amide group (a carbonyl group attached to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl, sulfonyl, and amide groups would each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The benzyl group could participate in electrophilic aromatic substitution reactions, the sulfonyl group in nucleophilic substitution reactions, and the amide group in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzyl, sulfonyl, and amide groups could affect its solubility, melting point, and boiling point .

Properties

IUPAC Name

N-benzyl-2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-3-31-22-13-11-21(12-14-22)27(32(29,30)23-15-9-20(25)10-16-23)18-24(28)26(2)17-19-7-5-4-6-8-19/h4-16H,3,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQDFEQGNGZVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N(C)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-methylglycinamide
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N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-methylglycinamide
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N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-methylglycinamide

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